molecular formula C14H15N3O B6535904 2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1018017-16-7

2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6535904
CAS No.: 1018017-16-7
M. Wt: 241.29 g/mol
InChI Key: GRXIMNXOLYCNRA-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyrazole ring fused with a tetrahydroisoquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline under dehydrating conditions. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NBS in an organic solvent like chloroform at room temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-3-carbaldehyde
  • 1-Methyl-1H-pyrazole-3-carbonyl chloride
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

Uniqueness

2-(1-Methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Unlike its simpler counterparts, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-16-8-7-13(15-16)14(18)17-9-6-11-4-2-3-5-12(11)10-17/h2-5,7-8H,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXIMNXOLYCNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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